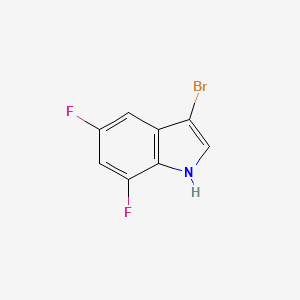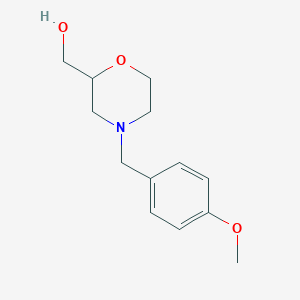
2,2'-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-chloro-5-(chloromethyl)thiazole and diethanolamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The crude product is purified using recrystallization techniques, often from ethyl acetate, to obtain the final compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Temperature Control: Precise temperature control is maintained to optimize the reaction yield.
Purification: Industrial purification methods such as distillation and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)thiazole: A precursor in the synthesis of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol.
Thiazole: The parent compound of the thiazole derivatives.
2-Aminothiazole: Another thiazole derivative with different biological activities.
Uniqueness
Its chloromethyl group and diethanolamine moiety provide unique sites for chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H13ClN2O2S/c9-8-10-5-7(14-8)6-11(1-3-12)2-4-13/h5,12-13H,1-4,6H2 |
InChI Key |
HLJSNTVPAIOMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



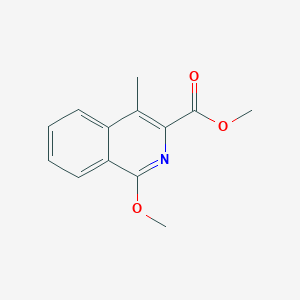

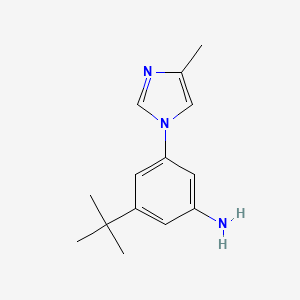


![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
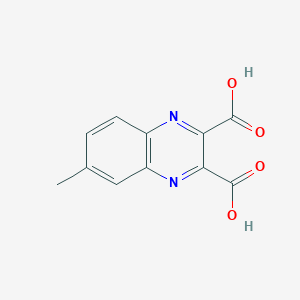
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
